![molecular formula C14H20N2O2 B2373909 N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide CAS No. 2305500-29-0](/img/structure/B2373909.png)
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPE is a small molecule that has been synthesized and studied for its biochemical and physiological effects. We will also explore the scientific research applications of FPE and list future directions for its use.
Wirkmechanismus
The mechanism of action of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide involves its selective inhibition of GRK2. GRK2 is a kinase that phosphorylates GPCRs, which leads to their desensitization and internalization. N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide binds to the active site of GRK2 and prevents its interaction with GPCRs. This results in the enhancement of GPCR signaling and can be used to study the physiological and pathological functions of GPCRs.
Biochemical and Physiological Effects:
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GPCRs, which can lead to increased cell proliferation and migration. N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide in lab experiments is its selectivity for GRK2. This allows for the specific study of the GPCR signaling pathway without interfering with other signaling pathways. Additionally, N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has a high affinity for GRK2, which allows for its use at low concentrations. However, one of the limitations of using N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide can also be used to study the physiological and pathological functions of specific GPCRs. Additionally, N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide can be used to develop new drugs that target the GPCR signaling pathway.
Synthesemethoden
The synthesis method of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide involves the reaction of furfurylamine and 2-acetylpiperidine with prop-2-enoyl chloride. This reaction results in the formation of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide, which is a white solid with a melting point of 120-122°C. The purity of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide can be confirmed by using various analytical techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a tool to study the G protein-coupled receptor (GPCR) signaling pathway. N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been shown to selectively inhibit the G protein-coupled receptor kinase 2 (GRK2), which is a key regulator of the GPCR signaling pathway. This inhibition results in the enhancement of GPCR signaling and can be used to study the physiological and pathological functions of GPCRs.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(17)15-11-12(13-7-6-10-18-13)16-8-4-3-5-9-16/h2,6-7,10,12H,1,3-5,8-9,11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYTGJSVFYVJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CO1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

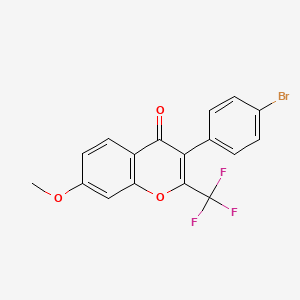
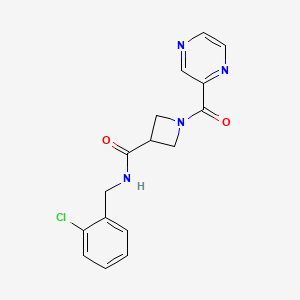
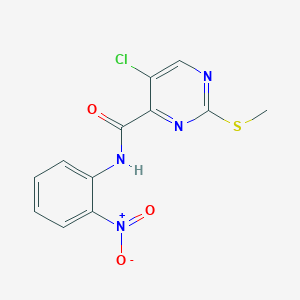
![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)

![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)


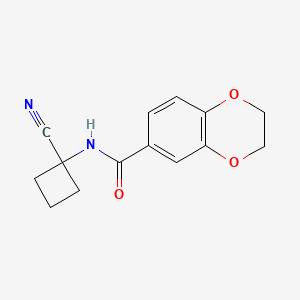
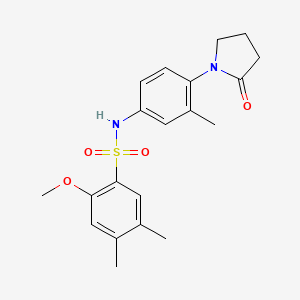

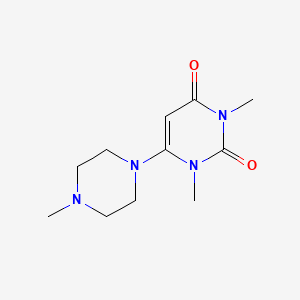
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)